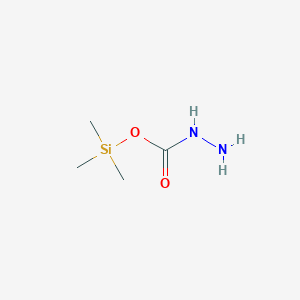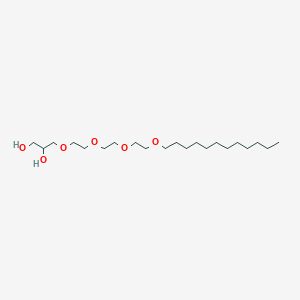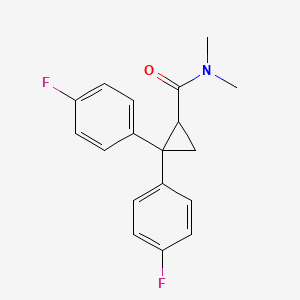
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a cyclopropane ring, with a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Carboxamide Formation: The carboxamide functional group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl groups or the carboxamide functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with similar fluorophenyl groups but different functional groups.
Fluspirilene: An antipsychotic drug that contains fluorophenyl groups and is used in medicinal chemistry.
Pimozide: Another antipsychotic drug with structural similarities to 2,2-Bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide.
Uniqueness
This compound is unique due to its specific combination of fluorophenyl groups and a cyclopropane ring with a carboxamide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63737-12-2 |
|---|---|
分子式 |
C18H17F2NO |
分子量 |
301.3 g/mol |
IUPAC名 |
2,2-bis(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H17F2NO/c1-21(2)17(22)16-11-18(16,12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16H,11H2,1-2H3 |
InChIキー |
WKUPAJSSHJLBOR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CC1(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


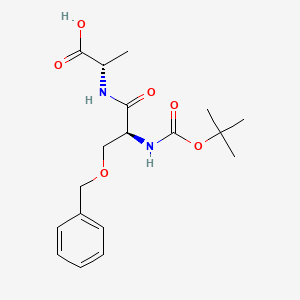
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

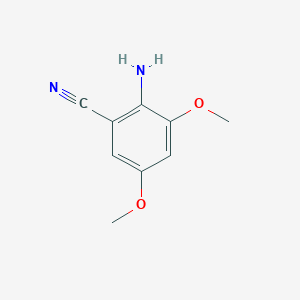
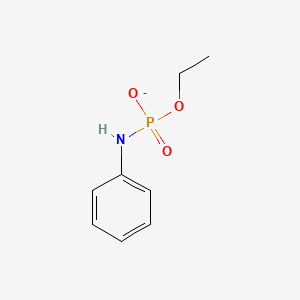
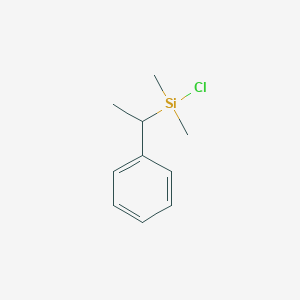
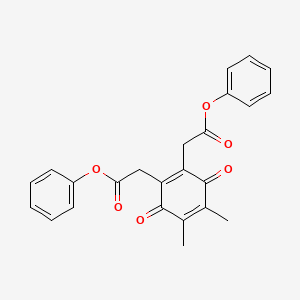
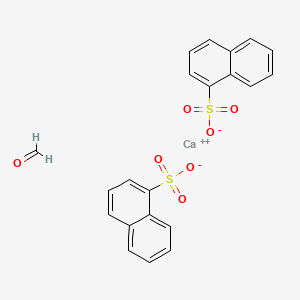


![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
